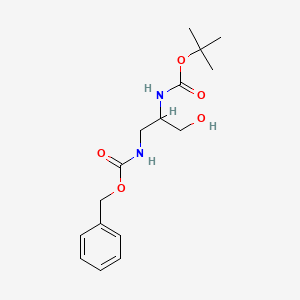
2-(Boc-amino)-3-(Cbz-amino)-1-propanol
Übersicht
Beschreibung
2-(Boc-amino)-3-(Cbz-amino)-1-propanol is a compound that features both Boc (tert-butoxycarbonyl) and Cbz (carbobenzyloxy) protecting groups attached to amino functionalities on a propanol backbone. This compound is significant in organic synthesis, particularly in peptide chemistry, due to its dual-protected amino groups which facilitate selective deprotection and subsequent reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Boc-amino)-3-(Cbz-amino)-1-propanol typically involves the protection of amino groups on a propanol backbone. The process can be summarized as follows:
Starting Material: The synthesis begins with 3-amino-1-propanol.
Protection of the Amino Group: The amino group at the 3-position is first protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Protection of the Second Amino Group: The second amino group is then protected with a Cbz group using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated synthesis equipment to ensure consistency and efficiency. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the protecting groups under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (pyridinium chlorochromate) or TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or catalytic hydrogenation can be employed to remove the Cbz group.
Substitution: Tosyl chloride (TsCl) can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Deprotected amino alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Boc-amino)-3-(Cbz-amino)-1-propanol is widely used in:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis.
Biology: In the preparation of peptide-based probes and inhibitors.
Medicine: For the synthesis of peptide drugs and prodrugs.
Industry: In the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The compound itself does not have a direct mechanism of action as it is primarily used as an intermediate. its derivatives, particularly peptides, can interact with various molecular targets such as enzymes, receptors, and ion channels, modulating biological pathways and exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2-(Boc-amino)-1-propanol: Lacks the Cbz protection, making it less versatile for selective deprotection.
3-(Cbz-amino)-1-propanol: Lacks the Boc protection, limiting its use in multi-step synthesis.
2-(Fmoc-amino)-3-(Cbz-amino)-1-propanol: Uses Fmoc (fluorenylmethyloxycarbonyl) instead of Boc, offering different deprotection conditions.
Uniqueness: 2-(Boc-amino)-3-(Cbz-amino)-1-propanol is unique due to its dual protection, allowing for selective deprotection and functionalization, which is crucial in the stepwise synthesis of complex peptides and other organic molecules.
This compound’s versatility and utility in synthetic chemistry make it a valuable tool for researchers and industrial chemists alike.
Eigenschaften
IUPAC Name |
benzyl N-[3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c1-16(2,3)23-15(21)18-13(10-19)9-17-14(20)22-11-12-7-5-4-6-8-12/h4-8,13,19H,9-11H2,1-3H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIQDJDXPRRWIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














